2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-chlorophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenoxy group and a nitrophenyl group, which are linked through an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:
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Formation of 2-(2-chlorophenoxy)acetohydrazide: : This intermediate can be synthesized by reacting 2-chlorophenoxyacetic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after cooling and filtration.
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Condensation Reaction: : The final compound is formed by condensing 2-(2-chlorophenoxy)acetohydrazide with 4-nitrobenzaldehyde. This reaction is typically performed in ethanol, and the mixture is refluxed for several hours. The product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)ethanol: This compound is a versatile building block used in the synthesis of various organic compounds.
2-(4-chlorophenoxy)-2-methylpropionic acid: Known for its use in pharmaceutical and veterinary applications.
2-(2,4-dichlorophenoxy)propionic acid: Widely used as a herbicide in agricultural applications.
Uniqueness
2-(2-chlorophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of a chlorophenoxy group and a nitrophenyl group linked through an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H12ClN3O4 |
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Molecular Weight |
333.72 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN3O4/c16-13-3-1-2-4-14(13)23-10-15(20)18-17-9-11-5-7-12(8-6-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |
InChI Key |
YTERVXYMBJIHDL-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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